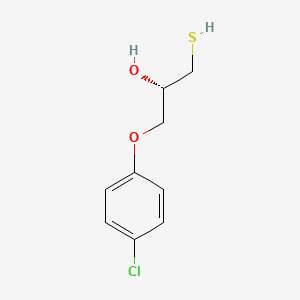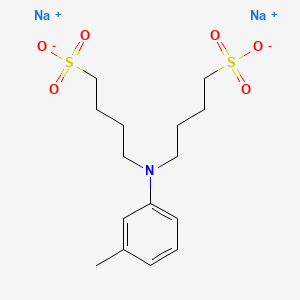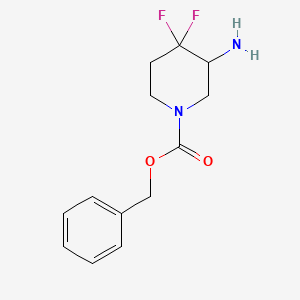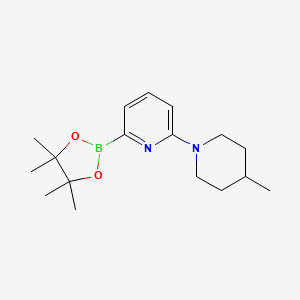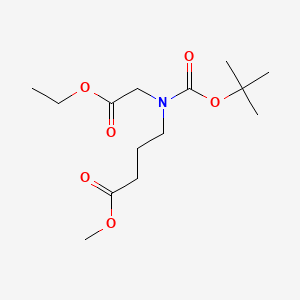
4-[(N-Boc-N-(2-éthoxy-2-oxoéthyl)amino)butanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate is a chemical compound with the molecular formula C14H25NO6 and a molecular weight of 303.36 g/mol . It is commonly used as a building block in organic synthesis due to its versatile reactivity and stability. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
Applications De Recherche Scientifique
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
This compound is a derivative of amino acids and is often used in biochemical research
Mode of Action
As a derivative of amino acids, it may interact with various biological systems in the body. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
Given its structure, it may be involved in the synthesis of peptides or other complex organic molecules .
Pharmacokinetics
The compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it could be well-absorbed and distributed in the body, but further studies are needed to confirm this.
Result of Action
As a biochemical reagent, it’s likely used in research settings to study various biological processes .
Action Environment
The action of Methyl 4-((tert-butoxycarbonyl)(2-ethoxy-2-oxoethyl)amino)butanoate can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors can influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate typically involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[N-Boc-N-(2-hydroxyethyl)amino]butanoate
- Methyl 4-[N-Boc-N-(2-methoxy-2-oxoethyl)amino]butanoate
- Methyl 4-[N-Boc-N-(2-ethoxy-2-hydroxyethyl)amino]butanoate
Uniqueness
Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate is unique due to the presence of the ethoxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile building block for the preparation of various functionalized molecules.
Propriétés
IUPAC Name |
methyl 4-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-6-20-12(17)10-15(9-7-8-11(16)19-5)13(18)21-14(2,3)4/h6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCGNAYZRFOZIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122377 |
Source


|
| Record name | Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-34-7 |
Source


|
| Record name | Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl](2-ethoxy-2-oxoethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
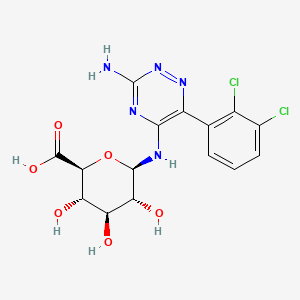
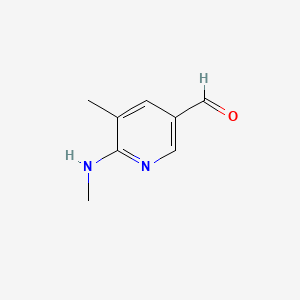
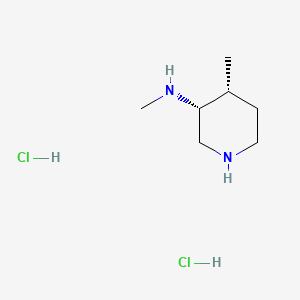
![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)
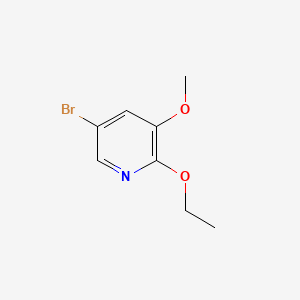
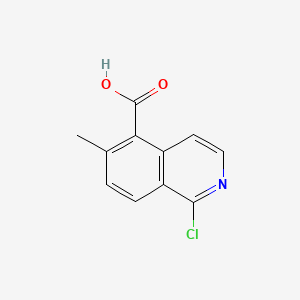
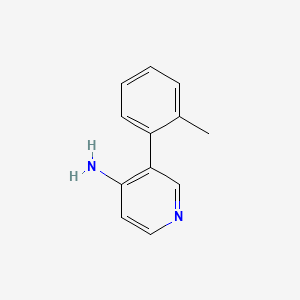
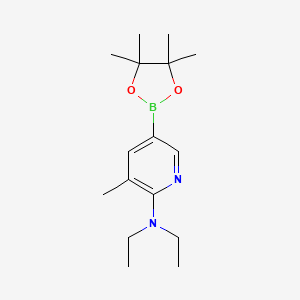
![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)
